Decarbamoylgonyautoxin-2

Overview

Description

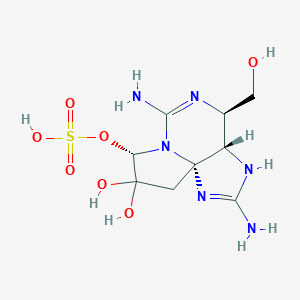

Decarbamoylgonyautoxin-2, also known as dcGTX2, is a derivative of saxitoxin and is part of the group of paralytic shellfish toxins (PSTs). These toxins are known to be harmful to humans and are monitored by regulatory authorities in many countries . The molecular formula of dcGTX2 is C9H16N6O7S .

Synthesis Analysis

The synthesis of dcGTX2 and its related compounds has been studied. A notable method involves a conformationally controlled, guanidine cyclization process that relies on the use of neighboring group participation .Molecular Structure Analysis

The molecular weight of dcGTX2 is 352.3243 g·mol-1 and its monoisotopic molecular weight is 352.0801 g·mol-1 .Chemical Reactions Analysis

In a study, the gut contents of mice dosed with dcGTX1&4 showed the presence of decarbamoyl gonyautoxin 2&3, decarbamoyl saxitoxin, and decarbamoyl neosaxitoxin, all of which are of greater toxicity. This conversion of dcGTX1&4 within the digestive track to more toxic congeners may explain the high relative toxicity of dcGTX1&4 by feeding .Physical And Chemical Properties Analysis

DcGTX2 is a liquid in its pure form. It is typically stored in an amber glass vial and its formulation is aqueous with a pH of 2.57 .Scientific Research Applications

Alzheimer's Disease Research : Decarbamoylgonyautoxin-2 is used to investigate the pathogenesis of Alzheimer's disease, particularly its relationship with amyloid β-protein (Selkoe, 1996).

Drug Discovery : It plays a role in the development of recombinant proteins and monoclonal antibodies, contributing to drug discovery (Drews, 2000).

Studying Saxitoxin Structure : The enantioselective total synthesis of (-)-decarbamoylsaxitoxin aids in studying the structure of saxitoxin and its antipode (Hong & Kishi, 1992).

Reducing Mouse Toxicity : Its analogues from Lyngbya wollei can decrease mouse toxicity compared to their carbamoyl counterparts (Onodera et al., 1998).

Paralytic Shellfish Toxin Research : It's identified as a paralytic shellfish toxin in Lyngbya wollei dominated mats in Florida spring systems (Foss et al., 2012).

Eosinophil Recruitment in Skin Disease : Topical application of diethylcarbamazine, related to this compound, induces eosinophil recruitment in early-stage onchocercal skin disease (Pearlman et al., 1999).

Detection in Marine Animals and Dinoflagellates : A developed method can accurately determine decarbamoyl toxins in marine animals or as major products of some dinoflagellate species (Oshima, 1995).

Environmental and Health Risk Assessment : The method provides a toxin profile in seawater, assessing potential risks to the environment and human health (Riccardi et al., 2018).

Shellfish Product Safety : Hydrolysis of hydrophobic analogues of saxitoxin is used for indirect measurement of these compounds, aiding in the production of decarbamoyl analogues found in contaminated shellfish products (Vale, 2011).

Quantitative Analysis in Shellfish : Suitable for quantitative analysis of paralytic shellfish toxins in bivalve shellfish, important for regulatory testing (Turner et al., 2015).

Mechanism of Action

Safety and Hazards

DcGTX2 is known to be toxic. In a study, the median lethal dose of a purified, equilibrated epimeric mixture of dcGTX1&4 was determined by intraperitoneal injection (4.75 μmol/kg) and by feeding (34.9 μmol/kg). The most relevant route of exposure is orally with feeding being more representative of human consumption and more reliable than gavage .

properties

IUPAC Name |

[(3aS,4R,8S,10aR)-2,6-diamino-9,9-dihydroxy-4-(hydroxymethyl)-3a,4,8,10-tetrahydro-1H-pyrrolo[1,2-c]purin-8-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N6O7S/c10-6-13-4-3(1-16)12-7(11)15-5(22-23(19,20)21)9(17,18)2-8(4,15)14-6/h3-5,16-18H,1-2H2,(H2,11,12)(H3,10,13,14)(H,19,20,21)/t3-,4-,5-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRZXCTZYCGMIE-KALNXVOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C(C(N=C(N2C(C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]23[C@H]([C@@H](N=C(N2[C@H](C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001007241 | |

| Record name | Decarbamoylgonyautoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86996-87-4 | |

| Record name | 1H,10H-Pyrrolo(1,2-c)purine-9,10,10-triol, 2,6-diamino-3a,4,8,9-tetrahydro-4-(hydroxymethyl)-, 9-(hydrogen sulfate), (3aS,4R,9R,10aS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086996874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarbamoylgonyautoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)

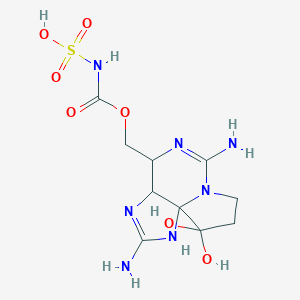

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)